![molecular formula C22H27N5 B14087221 4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline CAS No. 102300-34-5](/img/structure/B14087221.png)
4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vivid colors, making them useful as dyes and pigments. The compound also contains a pyrazole ring, which is a five-membered heterocyclic structure with two adjacent nitrogen atoms. This structural motif is often associated with various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- typically involves a multi-step process. One common method includes the diazotization of 3-methyl-1-phenyl-1H-pyrazole-5-amine followed by coupling with N,N-dipropylbenzenamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-nitrogen double bond, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive pyrazole ring.
Industry: Utilized as a dye and pigment in various industrial applications.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various enzymes and receptors. The pyrazole ring is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-N-(3,5-dimethyl-1-pyrazolylmethyl)-: Another azo compound with a similar structure but different substituents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole ring but differs in its overall structure and functional groups.
Uniqueness
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is unique due to its specific combination of an azo group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial applications.
Eigenschaften
CAS-Nummer |
102300-34-5 |
|---|---|
Molekularformel |
C22H27N5 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
4-[(5-methyl-2-phenylpyrazol-3-yl)diazenyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C22H27N5/c1-4-15-26(16-5-2)20-13-11-19(12-14-20)23-24-22-17-18(3)25-27(22)21-9-7-6-8-10-21/h6-14,17H,4-5,15-16H2,1-3H3 |
InChI-Schlüssel |
RHTLVKDSZGURDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC(=NN2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)
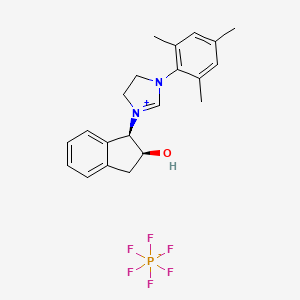
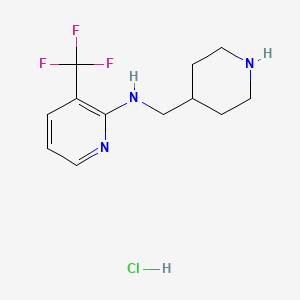
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)
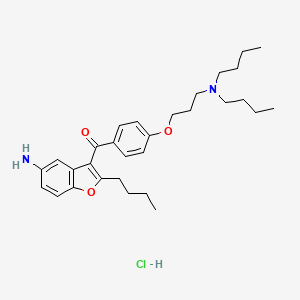

![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
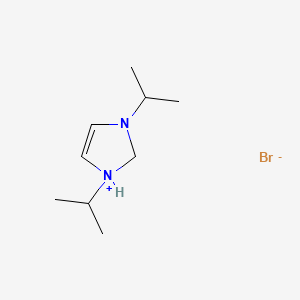

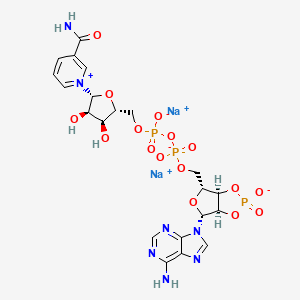
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
